2-(4-Mercaptophenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Mercaptophenoxy)ethanol is an organic compound characterized by the presence of a mercapto group (-SH) and a phenoxy group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Mercaptophenoxy)ethanol typically involves the nucleophilic substitution reaction of 4-mercaptophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds as follows:
4-Mercaptophenol+Ethylene oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Mercaptophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Ethers, esters.
Scientific Research Applications
2-(4-Mercaptophenoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(4-Mercaptophenoxy)ethanol involves its interaction with molecular targets through its mercapto and hydroxyl groups. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Mercaptophenol: Similar structure but lacks the ethanol backbone.
Phenoxyethanol: Contains a phenoxy group but lacks the mercapto group.
Ethanol, 2-(4-methylphenoxy)-: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
2-(4-Mercaptophenoxy)ethanol is unique due to the presence of both mercapto and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(4-sulfanylphenoxy)ethanol |
InChI |
InChI=1S/C8H10O2S/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6H2 |
InChI Key |
MCBXLJCOMLRSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.